Dragmacidin B

Description

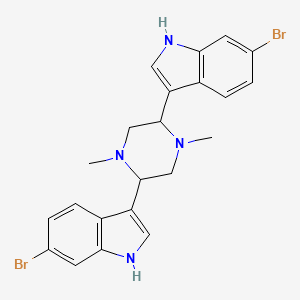

Classification and Structural Archetype of Dragmacidin B as a Marine Bisindole Alkaloid

This compound is classified as a marine bisindole alkaloid, a group of natural products characterized by the presence of two indole (B1671886) nuclei within their molecular structure. nih.gov Within this class, this compound possesses a complex and distinctive structural archetype. Its core structure features two substituted indole units that are linked together by a piperazine (B1678402) moiety. nih.gov Specifically, these indole residues are typically joined at the 3- and 6-positions of the piperazine linker. nih.gov

The molecular formula for a commonly studied form of this compound is CHBrN, which includes two bromine atoms and two methyl groups attached to the piperazine nitrogens. nih.gov This specific combination of structural features, particularly the piperazine linkage and the indole units, contributes to its unique chemical and biological profile. This compound is part of a broader family of related compounds known as dragmacidins, all sharing a common structural foundation.

Biogeographical Distribution and Source Organisms in Natural Product Research

This compound, like other members of the dragmacidin family, is a marine-derived natural product. Its isolation has been primarily documented from various marine invertebrates, highlighting their role as rich sources of bioactive secondary metabolites.

The primary source organisms for this compound include marine sponges and tunicates:

Marine Sponges: this compound has been isolated from deep-water marine sponges belonging to the genera Dragmacidon, Spongosorites, and Hexadella. nih.gov For instance, Dragmacidon species have been found at depths of approximately 148 meters in regions such as the Bahamas. Hexadella sponges have been reported as sources from depths ranging between 40 and 200 meters, including areas off British Columbia. Spongosorites species, another significant source, have been collected from deep waters, such as off the coast of Southern Australia (around 90 meters deep) and at depths of 630 meters near Long Island, Bahamas.

Tunicates: In addition to sponges, this compound and related dragmacidins have also been isolated from tunicates, such as Didemnum candidum. This particular tunicate species was collected in the southern Gulf of California at a shallow depth of approximately 1 meter.

The diverse biogeographical distribution across different marine environments underscores the varied ecological niches where these organisms produce this compound.

| Source Organism Type | Genus/Species | Example Biogeographical Location | Approximate Depth |

|---|---|---|---|

| Marine Sponge | Dragmacidon sp. | Bahamas | 148 m |

| Marine Sponge | Hexadella sp. | British Columbia | 40-200 m |

| Marine Sponge | Spongosorites sp. | Southern Australia | 90 m |

| Marine Sponge | Spongosorites sp. | Long Island, Bahamas | 630 m |

| Tunicate | Didemnum candidum | Southern Gulf of California | 1 m |

Historical Context of Discovery and Initial Research Interest

The broader dragmacidin family of bisindole alkaloids first came to scientific light in 1988 with the isolation of the compound "Dragmacidin" from a deep-water marine sponge, Dragmacidon sp., by Kohmoto and colleagues. nih.gov Following this initial discovery, Dragmacidin A and this compound were subsequently isolated and reported in 1990 from the marine sponge Hexadella sp. by Morris and Andersen.

Initial research interest in this compound and its congeners was primarily driven by their intriguing and diverse biological activities. These compounds were found to exhibit promising antiviral, antibacterial, anti-inflammatory, and cytotoxic properties. nih.gov The unique and complex chemical structures of the dragmacidins also presented significant challenges and opportunities for synthetic organic chemists, prompting early efforts towards their total synthesis. Notably, the first total synthesis of this compound was reported by Whitlock and Cava in 1994. nih.gov Further advancements in its synthesis were achieved by Miyake, Yakushijin, and Horne, who described a facile synthetic route in 2000.

| Year | Discovery/Synthesis Milestone | Key Researchers | Source Organism (if applicable) |

|---|---|---|---|

| 1988 | First isolation of "Dragmacidin" | Kohmoto et al. | Dragmacidon sp. nih.gov |

| 1990 | Isolation of Dragmacidin A and B | Morris and Andersen | Hexadella sp. |

| 1994 | First total synthesis of this compound | Whitlock and Cava | N/A nih.gov |

| 2000 | Facile synthesis of this compound | Miyake, Yakushijin, and Horne | N/A |

Overview of Research Trajectories for this compound in Natural Product Chemistry and Chemical Biology

The research trajectory for this compound in natural product chemistry and chemical biology has been multifaceted, driven by its complex structure and biological potential. A significant focus has been on its isolation, detailed structural elucidation, and the development of synthetic methodologies. Synthetic efforts have aimed to efficiently construct the intricate bisindole piperazine framework, which is central to its activity.

In chemical biology, the primary research interest in this compound stems from its notable biological activities, particularly its antimicrobial and anticancer properties. Studies have investigated its antibacterial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, this compound has demonstrated cytotoxic effects against several cancer cell lines, such as P388 murine leukemia cells, A-549 (human lung), HCT-8 (human colon), and MDA-MB-231 (human mammary) cells, suggesting its potential as a lead compound in anticancer drug discovery. Understanding the mechanism of action underlying these biological effects remains an active area of investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22Br2N4 |

|---|---|

Molecular Weight |

502.2 g/mol |

IUPAC Name |

6-bromo-3-[5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole |

InChI |

InChI=1S/C22H22Br2N4/c1-27-11-22(18-10-26-20-8-14(24)4-6-16(18)20)28(2)12-21(27)17-9-25-19-7-13(23)3-5-15(17)19/h3-10,21-22,25-26H,11-12H2,1-2H3 |

InChI Key |

GRBPIEOBAMGKFD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(N(CC1C2=CNC3=C2C=CC(=C3)Br)C)C4=CNC5=C4C=CC(=C5)Br |

Synonyms |

dragmacidin B |

Origin of Product |

United States |

Biosynthesis and Chemoenzymatic Investigations of Dragmacidin B

Putative Biosynthetic Precursors and Building Blocks

The biosynthesis of bis-indole alkaloids, including Dragmacidin B, is thought to originate from the oxidative dimerization of two L-tryptophan molecules. nih.gov This initial step is a common theme in the formation of various bis-indole scaffolds. nih.gov The pathway then diverges to create the vast structural diversity observed in this class of compounds. In the case of this compound, the core structure is a piperazine (B1678402) ring linking two brominated indole (B1671886) units. nih.gov Therefore, the fundamental building blocks are considered to be two molecules of a brominated L-tryptophan derivative.

| Precursor/Building Block | Description |

| L-Tryptophan | The primary amino acid precursor for the indole rings. |

| Brominated L-Tryptophan | The likely direct precursor incorporating the bromine atoms found in this compound. |

Proposed Enzymatic Transformations in this compound Biosynthesis

The assembly of this compound from its precursors involves a series of complex enzymatic transformations, including halogenation, oxidation, dimerization, and ring formation. While the specific enzymatic pathway for this compound has not been fully elucidated, insights can be drawn from the biosynthesis of other well-studied bis-indole alkaloids.

Key Enzyme Families and Their Roles (e.g., Nonribosomal Peptide Synthetases, Polyketide Synthases, Halogenases)

Several key enzyme families are proposed to play crucial roles in the biosynthesis of bis-indole alkaloids.

Halogenases: These enzymes are responsible for the incorporation of halogen atoms, such as bromine, onto the tryptophan precursor. Flavin-dependent halogenases are commonly involved in the biosynthesis of halogenated natural products in marine organisms.

Nonribosomal Peptide Synthetases (NRPSs): While not definitively confirmed for this compound, NRPSs are modular enzymes that synthesize peptides without the use of ribosomes. They could be involved in the activation and coupling of the tryptophan-derived precursors.

Polyketide Synthases (PKSs): Similar to NRPSs, PKSs are large, modular enzymes. While more commonly associated with the biosynthesis of polyketides, hybrid PKS-NRPS systems are known and could play a role in generating structural diversity.

Oxidases/Oxygenases: These enzymes, particularly cytochrome P450 monooxygenases, are critical for a variety of transformations, including the oxidative dimerization of tryptophan units and subsequent modifications to the bis-indole scaffold. nih.govfrontiersin.org They are key drivers of structural variety in alkaloid biosynthesis. frontiersin.org

Methyltransferases: These enzymes are responsible for the addition of methyl groups, which can be a final tailoring step in the biosynthetic pathway. frontiersin.org

Mechanistic Postulations for Unique Ring Formation and Heteroatom Incorporations

The formation of the central piperazine ring in this compound is a key biosynthetic step. It is hypothesized to occur through the dimerization of two oxidized and brominated tryptophan derivatives. This could involve an initial oxidative coupling to form a dihydropiperazine intermediate, which is then reduced to the final piperazine ring.

The incorporation of bromine atoms likely occurs early in the pathway, with a halogenase acting on L-tryptophan or an early intermediate. The regioselectivity of this halogenation is a critical factor in determining the final structure of the natural product.

Genetic Basis of this compound Biosynthesis (If Applicable to Bisindoles)

The enzymes responsible for the biosynthesis of natural products are encoded by genes that are often clustered together on the chromosome of the producing organism. These biosynthetic gene clusters (BGCs) provide a blueprint for the construction of the molecule. mdpi.com

Identification and Characterization of Biosynthetic Gene Clusters (General for MDBAs)

For many marine-derived bis-indole alkaloids (MDBAs), the corresponding BGCs have been identified and characterized. nih.gov These clusters typically contain genes encoding the key enzyme families mentioned above. For instance, the gene clusters for rebeccamycin (B1679247) and staurosporine, other well-known bis-indole alkaloids, contain a conserved set of four genes responsible for the formation of the indolocarbazole scaffold. nih.gov These include genes for an L-tryptophan oxidase, a chromopyrrolic acid synthase, a cytochrome P450, and a flavin-dependent monooxygenase. nih.gov While this compound has a different core structure, the presence of homologous genes in its BGC is anticipated.

Gene Knockout and Heterologous Expression Studies for Pathway Elucidation (General for MDBAs)

To understand the function of individual genes within a BGC, researchers employ techniques such as gene knockout and heterologous expression. mdpi.com In gene knockout studies, a specific gene is inactivated, and the resulting change in the production of the natural product is observed. This can help to pinpoint the role of that gene in the biosynthetic pathway.

Heterologous expression involves transferring the entire BGC from the native producer organism into a more easily culturable host. mdpi.com This allows for the production of the natural product in the new host and facilitates the study of the biosynthetic pathway. These techniques have been instrumental in elucidating the biosynthesis of many complex natural products and could be applied to unravel the specific steps in this compound formation. mdpi.com

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

A chemoenzymatic synthesis approach integrates the precision of enzymatic catalysis with the versatility of traditional organic chemistry. For a complex molecule like this compound, this strategy could theoretically offer significant advantages, including high stereoselectivity and regioselectivity for key transformations, milder reaction conditions, and potentially more efficient synthetic routes.

However, a thorough review of the current scientific literature reveals that chemoenzymatic synthesis of this compound, specifically utilizing enzymes from its native biosynthetic pathway, has not yet been reported. The primary impediment to this approach is the lack of knowledge regarding the genetic and enzymatic machinery responsible for dragmacidin biosynthesis in marine sponges. The identification and characterization of the specific enzymes involved—such as halogenases, oxidoreductases, and the enzymes responsible for the dimerization and formation of the central piperazine ring—are prerequisite steps.

A hypothetical chemoenzymatic route would likely involve:

Enzymatic Halogenation: A flavin-dependent halogenase could be used to selectively brominate the tryptophan or indole precursors at the C-6 position, a key structural feature of this compound.

Enzymatic Dimerization/Cyclization: Putative enzymes could catalyze the dimerization of two functionalized tryptophan units to form the characteristic bis(indole) scaffold and the piperazine core.

Enzymatic Reduction: An oxidoreductase could be employed to reduce a pyrazine (B50134) intermediate to the saturated piperazine ring found in this compound.

While biotransformation and chemoenzymatic methods are increasingly used for other complex alkaloids, their application to the dragmacidin family awaits the fundamental discovery of the relevant biosynthetic pathways and enzymes. nih.govresearchgate.net

Comparative Biosynthesis with Related Marine Alkaloids (e.g., Dragmacidin A, C, D, E, F)

While the complete biosynthetic pathway for the dragmacidin family remains unelucidated, it is widely hypothesized that these compounds are biosynthetically related, originating from tryptophan precursors. caltech.edunih.gov The structural diversity within the dragmacidin family likely arises from a divergent pathway involving a series of key enzymatic transformations. By comparing the structures of this compound with its close relatives, we can infer the types of enzymatic reactions that differentiate their formation.

The core of the dragmacidins consists of two indole units linked by a central six-membered nitrogen-containing ring. The variations arise from the oxidation state of this central ring, bromination patterns, and additional complex cyclizations.

Key Putative Enzymatic Steps in Dragmacidin Biosynthesis:

Precursor Formation: The biosynthesis is believed to start from L-tryptophan, which is enzymatically modified, likely including bromination at the C-6 position of the indole ring by a tryptophan halogenase .

Dimerization and Core Ring Formation: Two molecules of a functionalized tryptophan derivative are thought to undergo an enzyme-mediated dimerization and cyclization. This crucial step would form the central ring system. For this compound, this results in a piperazine ring. For Dragmacidin D, a pyrazinone ring is formed, suggesting a different enzymatic condensation or a subsequent oxidation step. nih.govchem-station.com

Oxidation/Reduction of the Central Ring: The distinction between the piperazine-containing dragmacidins (A, B, C) and the pyrazinone-containing dragmacidins (D, E, F) points to the action of oxidoreductases .

This compound vs. Dragmacidin D: this compound possesses a fully reduced piperazine ring, whereas Dragmacidin D contains a more oxidized pyrazinone core. researchgate.netnih.gov It is plausible that a common dihydropyrazine (B8608421) intermediate is either reduced by a reductase to yield the precursor for this compound, or oxidized by an oxidase to form the pyrazinone core of Dragmacidin D.

Methylation and Stereochemical Variation:

Dragmacidin A and B: Dragmacidin A features an N-methyl group on the piperazine ring, which is absent in this compound. nih.gov This suggests the action of a specific N-methyltransferase in the biosynthesis of Dragmacidin A.

Dragmacidin C: This alkaloid is a stereoisomer of other piperazine-containing dragmacidins, indicating that the stereochemistry is tightly controlled by the specific folding and action of the cyclizing or reducing enzymes. caltech.edudigitellinc.com

Complex Rearrangements and Cyclizations (Dragmacidin E and F):

Dragmacidin E: This molecule features a highly complex, strained heptacyclic core where one of the indole rings is further cyclized. nih.govnih.govacs.org This intricate structure implies the involvement of powerful oxidative enzymes (e.g., P450 monooxygenases) and cyclases that catalyze intramolecular bond formations.

Dragmacidin F: The most structurally complex of the family, Dragmacidin F contains an unprecedented bridged bicyclic ring system fused to the core. caltech.edunih.govresearchgate.net Its formation is hypothesized to occur late in the pathway from a precursor like Dragmacidin D, involving highly specific enzymatic epoxidation and rearrangement steps. caltech.edu

The comparative structural analysis suggests a branching biosynthetic pathway where a common bis(indole) precursor is channeled towards different final products through the action of specific tailoring enzymes like halogenases, oxidoreductases, methyltransferases, and complex cyclases. Elucidating this pathway and identifying these enzymes will be key to unlocking future chemoenzymatic and synthetic biology approaches to these valuable marine natural products.

Compound Data

Total Synthesis and Synthetic Methodologies for Dragmacidin B and Analogues

Retrosynthetic Analysis of Dragmacidin B

Retrosynthetic analysis serves as a powerful tool for deconstructing complex target molecules into simpler, commercially available starting materials. For this compound, this process involves identifying strategic bond disconnections that simplify the polycyclic system and strategically planning the installation of its stereocenters.

The core structure of this compound is a C2-symmetric 2,5-disubstituted piperazine (B1678402) ring flanked by two 6-bromoindole (B116670) moieties. A primary retrosynthetic disconnection simplifies this structure by cleaving the C-N bonds of the central piperazine ring. This leads back to two molecules of a corresponding aminoethylindole precursor.

A common and effective strategy involves the disconnection of the piperazine ring to a dihydropyrazine (B8608421) intermediate. This intermediate can be envisioned to arise from the dimerization of an appropriate indole-containing precursor. For instance, the Horne group's approach disconnects the piperazine ring of this compound to a bis(indolyl)pyrazine. This key intermediate is then retrosynthetically derived from the head-to-tail dimerization of an oxotryptamine precursor. nih.gov

Another powerful disconnection strategy, employed by the Stoltz group in their formal synthesis, involves breaking the C-C bonds that connect the indole (B1671886) rings to the central pyrazine (B50134) core. caltech.edu This retrosynthetic step reveals two indole fragments and a central pyrazine unit. The forward reaction, a Suzuki cross-coupling, allows for the convergent assembly of the bis(indole)pyrazine skeleton. caltech.edu This approach offers the flexibility to introduce variations in the indole moieties, making it suitable for the synthesis of analogues.

The key retrosynthetic disconnections for this compound are summarized below:

| Target Molecule | Key Disconnection | Precursor(s) | Synthetic Strategy |

| This compound | C-N bonds of piperazine | Aminoethylindole derivative | Dimerization/Cyclization |

| This compound | Piperazine ring | Bis(indolyl)dihydropyrazine | Reduction of pyrazine |

| Bis(indolyl)pyrazine | C-C bonds (Indole-Pyrazine) | Indole boronic acid and dihalopyrazine | Suzuki cross-coupling |

This compound possesses two stereocenters at the C-2 and C-5 positions of the piperazine ring, with a trans relationship between the two indole substituents. The stereoselective construction of these centers is a critical aspect of its total synthesis.

In syntheses that proceed through a pyrazine intermediate, the stereochemistry is established during the reduction of the pyrazine ring to a piperazine. The reduction of the bis(indolyl)pyrazine can lead to a mixture of cis and trans diastereomers. The choice of reducing agent and reaction conditions is therefore crucial for controlling the stereochemical outcome. For example, the use of sodium cyanoborohydride in formic acid has been shown to selectively produce the desired trans isomer, this compound. caltech.edu

Alternatively, stereochemistry can be controlled through the dimerization of chiral precursors. If the aminoethylindole starting materials are enantiomerically pure, their coupling to form the piperazine ring can be directed to yield the desired stereoisomer. However, many of the reported syntheses of this compound have been racemic, with the separation of diastereomers occurring at a later stage.

Evolution of Total Synthetic Routes to this compound

The quest for an efficient and elegant total synthesis of this compound has led to the development of several distinct synthetic routes. These approaches have evolved over time, with each new synthesis introducing innovative strategies and methodologies.

The first total synthesis of this compound was reported by Whitlock and Cava in 1994. georgiasouthern.edu Their approach was based on the biomimetic dimerization of a tryptamine-derived precursor. A key innovation of this synthesis was the construction of the central piperazine ring through the reduction of a diketopiperazine intermediate.

A significant advancement was made by Horne and coworkers in 2000, who developed a more facile synthesis. nih.gov Their strategy centered on the head-to-tail dimerization of an oxotryptamine to form a bis(indolyl)pyrazine. This intermediate was then selectively reduced and reductively methylated to afford this compound. nih.gov This route was notable for its convergency and efficiency.

In 2005, the Stoltz group reported a formal total synthesis of this compound as part of their broader program on the synthesis of dragmacidin alkaloids. caltech.edu Their innovative approach utilized a palladium-catalyzed Suzuki cross-coupling reaction to construct the bis(indole)pyrazine core. This strategy allowed for a highly convergent and flexible synthesis, as different indole and pyrazine fragments could be readily coupled. caltech.edu The final steps of their formal synthesis followed the methodology developed by Horne. caltech.edu

The following table provides a comparative overview of these pioneering syntheses:

| Research Group (Year) | Key Strategy | Key Intermediate | Innovation |

| Whitlock and Cava (1994) | Biomimetic dimerization | Diketopiperazine | First total synthesis |

| Horne et al. (2000) | Dimerization of oxotryptamine | Bis(indolyl)pyrazine | Efficient and convergent route |

| Stoltz et al. (2005) | Suzuki cross-coupling | Indole boronic acid and dihalopyrazine | Flexible and convergent fragment coupling |

The syntheses of this compound can be categorized as either convergent or divergent. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach is generally more efficient as it allows for the parallel construction of different parts of the molecule. The Stoltz synthesis, which couples two indole fragments with a central pyrazine unit, is a prime example of a convergent strategy. caltech.edu

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a variety of related compounds. While no purely divergent synthesis of this compound has been reported, the methodologies developed for its synthesis can be adapted in a divergent manner to produce a range of analogues. For example, the Suzuki coupling strategy allows for the use of different substituted indole boronic acids, which would lead to a library of this compound analogues with variations in the indole rings.

Key Transformations and Reaction Methodologies in this compound Synthesis

The total synthesis of this compound relies on a number of key chemical transformations and reaction methodologies. These reactions are essential for the construction of the indole and piperazine rings, as well as for the coupling of the various molecular fragments.

Dimerization of Tryptamine Derivatives: A recurring theme in this compound synthesis is the dimerization of tryptamine-derived precursors to form the central bis(indolyl) core. The Horne synthesis, for example, utilizes the dimerization of an oxotryptamine to construct a bis(indolyl)pyrazine. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction has proven to be a powerful tool for the synthesis of this compound and its analogues. The Stoltz group's formal synthesis demonstrates the utility of this reaction for the efficient and convergent construction of the bis(indole)pyrazine skeleton from an indole boronic acid and a dihalopyrazine. caltech.edu

Reduction of Pyrazines: The stereoselective reduction of the central pyrazine ring to a piperazine is a critical step in several synthetic routes. The choice of reducing agent is crucial for controlling the diastereoselectivity of this transformation. Sodium cyanoborohydride in the presence of an acid has been effectively employed to achieve the desired trans stereochemistry of this compound. nih.govcaltech.edu

Reductive Amination/Methylation: The final step in some syntheses involves the N-methylation of the piperazine ring. This is typically achieved through reductive amination, where the piperazine is treated with formaldehyde (B43269) in the presence of a reducing agent such as sodium cyanoborohydride. nih.gov

Dimerization of Oxotryptamines and Formation of Bis(indolyl)pyrazines

A pivotal step in several synthetic routes to this compound is the construction of the central bis(indolyl)pyrazine skeleton. A common and effective strategy involves the dimerization of tryptamine-derived precursors. Specifically, the synthesis utilizes the dimerization of oxotryptamines to yield the corresponding bis(indolyl)pyrazines. nih.gov This transformation serves as a crucial step for assembling the core heterocyclic structure of the molecule.

In a representative synthesis, 6-bromo-N-methyltryptamine is first converted to its corresponding oxotryptamine. The subsequent dimerization of this intermediate directly affords the bis(6'-bromo-3'-indolyl)pyrazine core. nih.gov This dimerization is a key reaction that efficiently builds the C2-symmetric pyrazine ring flanked by two indole moieties, which is characteristic of this compound.

| Starting Material | Key Intermediate | Product | Significance |

| 6-Bromo-N-methyltryptamine | 6-Bromo-oxotryptamine | Bis(6'-bromo-3'-indolyl)pyrazine | Forms the core heterocyclic skeleton |

| Tryptamine derivatives | Oxotryptamines | Bis(indolyl)pyrazines | General strategy for core assembly |

Selective Reduction Steps for Piperazine Ring Formation

Following the formation of the aromatic bis(indolyl)pyrazine core, the next critical transformation is the selective reduction of the pyrazine ring to form the piperazine structure found in this compound. This step must be performed chemoselectively to avoid the reduction of the indole rings or other functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Couplings)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, have become indispensable tools in modern organic synthesis and have been applied to the synthesis of the dragmacidin family of alkaloids. caltech.educaltech.edu These reactions are highly valued for their ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.org

In the context of dragmacidin synthesis, Suzuki cross-couplings are primarily used to construct the bis(indole) scaffold. caltech.edu This is often achieved by coupling an indole-boronic acid derivative with a dihalogenated pyrazine. A significant advantage of this methodology is the potential for halogen selectivity, allowing for the controlled and sequential introduction of different indole fragments. caltech.educaltech.edu For example, in the synthesis of Dragmacidin D, a related natural product, thermally controlled, halogen-selective Suzuki cross-couplings were instrumental in building the bis(indole)pyrazine framework while preserving a bromo-substituent on one of the indole rings for further functionalization. caltech.edu This strategy has been extended to the formal total synthesis of this compound. caltech.edu

| Reaction Type | Coupling Partners | Catalyst | Purpose in Synthesis |

| Suzuki Cross-Coupling | Indole boronic acid and dihalogenated pyrazine | Palladium(0) complex | Construction of the bis(indole)pyrazine core |

| C-H Coupling | Thiophene and indole fragments | Palladium catalyst | Assembly of core structures in related analogues acs.org |

Strategies for Halogen Selectivity and Introduction

The presence of bromine atoms on the indole rings of this compound and its analogues is a key structural feature. Therefore, synthetic strategies must allow for the selective introduction and maintenance of these halogen atoms. The use of palladium-catalyzed cross-coupling reactions provides a powerful platform for achieving this selectivity. caltech.educaltech.edu

During Suzuki cross-coupling reactions, it is possible to selectively react one halogen over another based on their differing reactivity (e.g., iodine vs. bromine vs. chlorine) or by carefully controlling the reaction conditions, such as temperature. caltech.edu This halogen selectivity is crucial for building complex, unsymmetrically substituted bis(indole) alkaloids. For example, a di-iodinated pyrazine can be selectively coupled with one indole boronic acid derivative, followed by a second coupling with a different indole derivative, all while preserving bromo-substituents on the indole rings. caltech.educaltech.edu This approach allows for the precise installation and retention of the 6-bromoindole moiety, which is a key structural component of many dragmacidin natural products. caltech.edu

Stereoselective and Enantioselective Approaches in Related Syntheses

While this compound itself is an achiral molecule, many other members of the dragmacidin family, such as Dragmacidin D and F, are chiral. The total synthesis of these related compounds has necessitated the development of stereoselective and enantioselective methodologies. nih.govescholarship.org These advanced synthetic approaches provide access to specific stereoisomers, which is crucial for determining the absolute configuration of the natural products and for studying their specific biological activities.

The enantioselective total synthesis of (+)-Dragmacidin F, for example, established the absolute configuration of this antiviral marine alkaloid. nih.gov The synthetic route featured a palladium-mediated oxidative carbocyclization to construct a key bicyclic system and a highly selective Suzuki coupling to build the carbon skeleton. nih.gov Similarly, asymmetric syntheses of Dragmacidin D have been developed to confirm its stereochemistry. escholarship.org These stereoselective strategies often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during key bond-forming steps.

Synthesis of Structural Analogues and Derivatives for Biological Probing

By modifying the synthetic route, chemists can introduce variations at different positions of the this compound scaffold. For example, didebromo analogues of this compound have been synthesized to assess the importance of the bromine atoms for its biological effects. nih.gov Furthermore, the modular nature of syntheses that employ cross-coupling reactions allows for the incorporation of a wide variety of substituted indole and pyrazine building blocks, leading to a diverse library of analogues for biological screening.

| Analogue Type | Modification | Purpose |

| Didebromo-Dragmacidin B | Removal of bromine atoms from the indole rings | Investigate the role of halogens in biological activity nih.gov |

| Variously Substituted Analogues | Introduction of different functional groups on the indole or piperazine rings | Probe structure-activity relationships and optimize biological properties |

Semisynthetic Modifications of Natural this compound

Semisynthesis, which involves the chemical modification of a natural product isolated from its source, is a common strategy for generating derivatives. However, in the case of this compound, the reported literature primarily focuses on the total synthesis of the natural product and its analogues from simple chemical precursors. The challenges associated with isolating sufficient quantities of the natural product from marine sponges often make total synthesis a more practical and versatile approach for accessing derivatives. The synthetic routes developed for this compound provide robust and flexible platforms for generating a wide range of structural analogues that would be difficult or impossible to access through semisynthetic modification of the natural product itself.

De Novo Synthesis of Simplified Scaffolds and Hybrid Molecules

The synthesis of simplified analogues and hybrid molecules based on the this compound scaffold is a crucial area of research aimed at understanding the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the core structure, researchers can identify the key pharmacophoric elements responsible for its biological activity, potentially leading to the development of new therapeutic agents with improved potency and selectivity.

One of the common strategies in the de novo synthesis of simplified this compound scaffolds involves the preparation of didebromo analogues. nih.gov The rationale behind removing the bromine atoms from the indole rings is to assess their contribution to the molecule's biological profile. A short and facile synthesis for both this compound and its corresponding didebromo analogue has been described, which allows for a direct comparison of their activities. nih.gov This approach often utilizes similar synthetic pathways as the total synthesis of the natural product itself, starting from readily available indole precursors.

Another approach to simplified scaffolds involves the synthesis of various bis(indolyl)piperazine derivatives with different substitution patterns on the indole rings or the piperazine core. nih.govmdpi.com For instance, a one-pot synthesis of several Dragmacidin derivatives has been reported, starting from the bromination of sarcosine (B1681465) anhydride (B1165640) followed by reaction with the appropriately substituted indole. nih.gov This methodology provides a rapid route to a library of analogues for biological screening. The core structure, a 3,6-disubstituted-bis-indolyl-piperazine-2,5-dione, serves as a versatile template for these modifications. rsc.org

The concept of hybrid molecules involves combining the pharmacophoric elements of this compound with other biologically active moieties to create a new chemical entity with a potentially synergistic or novel mode of action. nih.govrsc.org While specific examples of this compound hybrid molecules are not extensively detailed in the reviewed literature, the general principles of hybrid drug design can be applied. nih.govrsc.org This could involve linking the this compound core to other classes of bioactive compounds, such as other natural products or known synthetic drugs, via a suitable linker. The design of such hybrids requires careful consideration of the three-dimensional structure of the target to ensure that the individual pharmacophores can interact effectively.

The table below summarizes some of the simplified scaffolds and derivative classes related to this compound that have been synthesized.

| Scaffold/Derivative Class | Key Synthetic Feature | Rationale for Synthesis | Reference(s) |

| Didebromo-Dragmacidin B | Removal of bromine atoms from the indole rings. | To evaluate the role of halogenation in biological activity. | nih.gov |

| Substituted Bis(indolyl)piperazines | Variation of substituents on the indole nucleus. | To explore the structure-activity relationship (SAR) of the indole moiety. | nih.gov |

| N-Alkylated Piperazine Analogues | Modification of the nitrogen atoms of the piperazine core. | To investigate the influence of the piperazine substituents on biological activity and physicochemical properties. | rsc.org |

| Bis(indolyl)piperazine-2,5-diones | Synthesis of the oxidized piperazine core. | To create precursors for Dragmacidin analogues and to evaluate their intrinsic activity. | nih.govmdpi.com |

These synthetic efforts provide valuable tools for medicinal chemistry studies, enabling a deeper understanding of the this compound pharmacophore and facilitating the design of new analogues with potentially enhanced therapeutic properties.

Challenges and Advancements in this compound Total Synthesis

The total synthesis of this compound, while less complex than that of other members of the dragmacidin family like D, E, and F, still presents notable challenges for synthetic chemists. caltech.edu Concurrently, significant advancements have been made to overcome these hurdles, leading to more efficient and elegant synthetic routes.

Challenges:

One of the primary challenges in the total synthesis of this compound lies in the construction of the central bis(indolyl)piperazine core with the correct stereochemistry. The C2-symmetric nature of this compound simplifies the issue to some extent, but the diastereoselective formation of the 2,5-disubstituted piperazine ring remains a critical step. Controlling the relative stereochemistry of the two indole substituents can be difficult, and often results in a mixture of cis and trans isomers that require separation.

Another significant challenge is the efficient and regioselective functionalization of the indole nucleus. The introduction of the bromine atoms at the C6 position of both indole rings requires specific and mild brominating agents to avoid side reactions. Furthermore, the construction of the carbon-carbon bond between the indole C3 position and the piperazine ring must be achieved without compromising the integrity of the sensitive indole core.

Advancements:

Significant advancements in synthetic methodology have addressed many of these challenges. A key breakthrough has been the development of more convergent and efficient strategies for the construction of the bis(indole) core.

One notable advancement is the use of a facile synthesis involving the dimerization of oxotryptamines . nih.gov This biomimetic approach allows for the rapid construction of the bis(indolyl)pyrazine intermediate, which can then be selectively reduced to the desired piperazine core of this compound. nih.gov This method significantly shortens the synthetic sequence.

The table below highlights some of the key advancements in the total synthesis of this compound.

| Advancement | Key Reaction/Strategy | Impact on Synthesis | Reference(s) |

| Biomimetic Dimerization | Dimerization of oxotryptamine derivatives. | Provides a rapid and efficient route to the bis(indolyl)pyrazine precursor. | nih.gov |

| One-Pot Cross-Coupling | Palladium-catalyzed Suzuki cross-coupling in a one-pot sequence. | Increases overall efficiency, reduces waste, and simplifies the synthetic process. | researchgate.netcaltech.edu |

| Late-Stage Methylation | Introduction of the N-methyl groups on the piperazine ring at a late stage. | Allows for a more flexible synthetic route and the potential to generate other N-substituted analogues. | rsc.org |

| Sharpless Asymmetric Aminohydroxylation | Enantioselective introduction of amino and hydroxyl groups. | Enables the synthesis of optically active Dragmacidin A, a related natural product, and demonstrates stereocontrol. | rsc.org |

These advancements have not only made the total synthesis of this compound more practical but have also paved the way for the synthesis of a wider range of analogues for biological studies. The development of robust and efficient synthetic routes is crucial for the continued exploration of the therapeutic potential of the dragmacidin family of marine alkaloids.

Molecular Mechanisms of Action Moa of Dragmacidin B

Elucidation of Specific Protein Targets and Molecular Pathways

The bioactivity of Dragmacidin B is rooted in its ability to interact with and modulate the function of various protein targets and molecular pathways. Research into these interactions provides a foundation for understanding its broader cellular effects.

The dragmacidin family of alkaloids has demonstrated notable enzyme inhibitory properties. While data specific to this compound is limited, studies on its close structural analogues provide significant insights into its potential enzymatic targets.

Protein Phosphatases PP1 and PP2A: The broader family of dragmacidin compounds has been identified as potent inhibitors of protein phosphatases. nih.gov Specifically, dragmacidins I and J, isolated from the sponge Dragmacidon sp., have been shown to inhibit protein phosphatase 1 (PP1) and/or protein phosphatase 2A (PP2A). acs.org This inhibition is directly linked to their antiproliferative activity, leading to mitotic arrest in tumor cells. acs.org Another related compound, dragmacidin D, also acts as an inhibitor of serine-threonine protein phosphatases. mdpi.com

Cholinesterases, Tyrosinase, Amylase, Glucosidase: Studies on derivatives of dragmacidin have shown significant enzyme inhibitory properties, particularly against glucosidase. researchgate.net The inhibitory effects of these derivatives have also been evaluated against cholinesterases and tyrosinase. researchgate.net

Nitric Oxide Synthase: Currently, there is no specific research available detailing the direct inhibitory or activation effects of this compound on nitric oxide synthase.

| Enzyme Target | Compound/Family | Observed Effect | Source(s) |

| Protein Phosphatase 1 (PP1) | Dragmacidins I & J | Inhibition | acs.org |

| Protein Phosphatase 2A (PP2A) | Dragmacidins I & J | Inhibition | acs.org |

| Serine-Threonine Protein Phosphatases | Dragmacidin D | Inhibition | mdpi.com |

| Glucosidase | Dragmacidin Derivative | Inhibition | researchgate.net |

| Cholinesterases | Dragmacidin Derivative | Studied | researchgate.net |

| Tyrosinase | Dragmacidin Derivative | Studied | researchgate.net |

In silico and experimental studies suggest that dragmacidin alkaloids can interact with specific cellular receptors, potentially modulating their signaling pathways.

An in-silico analysis investigated the interaction between dragmacidin and the human adenosine (B11128) A2A receptor. researchgate.net The study reported a favorable docking score of –58.80, indicating a strong potential binding affinity. researchgate.net The molecular interactions were predicted to involve a hydrogen bond with the amino acid residue THR88 and aromatic interactions with several other residues within the receptor's binding pocket. researchgate.net Furthermore, research on the broader class of dragmacidins has identified them as potential ligands for other receptors; for instance, Dragmacidin has been described as a selective ligand and partial agonist for the μ-opioid receptor and as an antagonist for the CXCR4 chemokine receptor. mdpi.com

| Receptor Target | Compound | Interaction Details | Finding | Source(s) |

| Human Adenosine A2A Receptor | Dragmacidin | H-bond with THR88; Aromatic interactions | Docking Score: –58.80 | researchgate.net |

| μ-Opioid Receptor | Dragmacidin | Selective ligand and partial agonist | Modulatory Activity | mdpi.com |

| CXCR4 Chemokine Receptor | Dragmacidin | Antagonist | Modulatory Activity | mdpi.com |

The interaction of small molecules with nucleic acids, such as through intercalation or alkylation, represents a significant mechanism for cytotoxicity, particularly in cancer therapy. nih.govnih.gov Intercalating agents are typically planar, aromatic molecules that insert themselves between the base pairs of DNA, causing structural distortion and inhibiting processes like replication and transcription. wikipedia.orgmdpi.com Alkylating agents act by forming covalent bonds with DNA, which can lead to cross-linking and breaks in the DNA strands, ultimately triggering cell death. mdpi.commdpi.com At present, there is no direct scientific evidence from available studies to suggest that this compound functions through DNA intercalation or alkylation.

Cellular Response Mechanisms Elicited by this compound

The interaction of this compound with its molecular targets culminates in distinct cellular responses, including the activation of programmed cell death and the modulation of the cell cycle.

Apoptosis is a critical cellular process for removing damaged or unwanted cells, and its induction is a key mechanism for many anticancer agents. researchgate.net The dragmacidin family of compounds has been shown to trigger apoptotic signaling pathways. researchgate.net

Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. dovepress.com Studies on Dragmacidin D demonstrate its ability to induce apoptosis through the cleavage and, consequently, the activation of effector caspases 3 and 7 in triple-negative breast cancer cells. nih.govnih.gov The IC50 values for this caspase-mediated cytotoxicity were determined to be 8 ± 1 µM in MDA-MB-231 cells and 16 ± 0.6 µM in MDA-MB-468 cells. nih.govnih.govbohrium.com

Mitochondrial Dysregulation: Mitochondria play a crucial role in the intrinsic pathway of apoptosis. nih.gov Upon receiving pro-apoptotic signals, mitochondria can release proteins like cytochrome c and Smac/DIABLO into the cytosol. embopress.org This release is a critical step that leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates effector caspases like caspase-3. While a compound with a similar profile to Dragmacidin D has been shown to decrease mitochondrial membrane potential, direct evidence linking this compound to specific mitochondrial dysregulation events is still under investigation. nih.gov

| Apoptotic Mechanism | Compound | Cell Line(s) | Key Findings | Source(s) |

| Caspase 3/7 Activation | Dragmacidin D | MDA-MB-231 | Induces apoptosis; IC50 of 8 ± 1 µM | nih.govnih.gov |

| Caspase 3/7 Activation | Dragmacidin D | MDA-MB-468 | Induces apoptosis; IC50 of 16 ± 0.6 µM | nih.govnih.gov |

| Apoptotic Signaling | Dragmacidin Derivative | Pancreatic Cancer Cells | Shows strong anticancer activity | researchgate.net |

Disruption of the normal cell cycle is another key strategy for inhibiting the proliferation of cancer cells. Certain members of the dragmacidin family have been found to interfere with cell cycle progression.

G0/G1 and Metaphase Arrest: Research has shown that a Dragmacidin derivative can halt the cell cycle at the G0/G1 phase in HePG-2 cells. researchgate.net In a related finding, Dragmacidins I and J were observed to cause a mitotic arrest at the metaphase stage of the cell cycle, a mechanism linked to their inhibition of protein phosphatases PP1 and PP2A. acs.org Furthermore, treatment with Dragmacidin D leads to a significant decrease in histone levels, an event that can result in cell cycle arrest. nih.gov

| Cell Cycle Phase | Compound | Effect | Associated Mechanism | Source(s) |

| G0/G1 Phase | Dragmacidin Derivative | Arrest | Triggering of apoptotic pathway | researchgate.net |

| Metaphase | Dragmacidins I & J | Arrest | Inhibition of PP1 and/or PP2A | acs.org |

Autophagy Induction and Regulation

Dragmacidin alkaloids have been identified as modulators of autophagy, a catabolic process involving the degradation of cellular components via lysosomes, which plays a critical role in cellular homeostasis. The induction of autophagy is a known mechanism of action for several marine-derived bis-indole alkaloids. researchgate.netfrontiersin.org For instance, some related compounds can initiate autophagy in cancer cells, leading to a reduction in cell survival. frontiersin.org Studies on compounds with similar activity profiles to the dragmacidin family, such as narciclasine, have shown that they can induce autophagy-dependent apoptosis in cancer cells. nih.gov This suggests that the bis-indole scaffold, characteristic of the dragmacidin family, may be a key structural feature for initiating the autophagic process, ultimately contributing to its cytotoxic effects against cancer cells. researchgate.net

Modulation of Gene Expression and Signal Transduction Pathways

This compound and its analogs exert their biological effects by modulating a complex network of intracellular signaling pathways. The regulation of these pathways can impede cell proliferation, induce cell death, and control inflammatory responses. researchgate.net

Key signaling pathways influenced by the dragmacidin family include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. The mechanism of action for dragmacidin compounds is believed to involve the modulation of NF-κB signaling. nih.gov By inhibiting this pathway, dragmacidins can potentially suppress inflammatory responses and reduce the survival of cancer cells that rely on its constitutive activation. nih.gov

MAPK (Mitogen-Activated Protein Kinase): The MAPK cascade is centrally involved in responding to external stimuli and regulating processes like cell proliferation, differentiation, and apoptosis. frontiersin.org Research indicates that the dragmacidin family of alkaloids can regulate MAPK signaling. researchgate.net For example, compounds with similar proteomic profiles, such as anisomycin, are known to activate specific MAPK members like p38 and JNK, which can lead to the inhibition of mTOR signaling and the induction of apoptosis. nih.gov

PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin): This pathway is a crucial regulator of cell growth, metabolism, and survival. nih.govyoutube.com The dragmacidin family of compounds has been shown to regulate the PI3K/Akt/mTOR pathway. researchgate.net Proteomic analysis of the related compound Dragmacidin D suggested its signaling profile matches that of mTOR inhibitors. nih.gov However, the same study also noted that in certain contexts, Dragmacidin D appeared to slightly activate the pathway, highlighting the complexity of its regulatory effects. nih.gov The PI3K/Akt/mTOR pathway is frequently overactive in many cancers, making it a key therapeutic target. nih.govmdpi.com

HIF-1 (Hypoxia-Inducible Factor-1): HIF-1 is a transcription factor that allows cells to adapt to low-oxygen (hypoxic) conditions, a common feature of the tumor microenvironment. frontiersin.orgnih.gov By promoting angiogenesis and metabolic reprogramming, HIF-1 activation is crucial for tumor progression. frontiersin.org Alkaloids of the dragmacidin family have been found to regulate HIF-1, suggesting a potential mechanism for their anticancer activity by interfering with the adaptive responses of tumor cells to hypoxia. researchgate.net

Wnt/β-catenin: The Wnt signaling pathway is fundamental for embryonic development and tissue homeostasis. nih.govyoutube.com Its aberrant activation is linked to the development of various cancers. mdpi.com Analysis of Dragmacidin D's mechanism of action led to the hypothesis that it may function through the loss of Wnt family function. nih.gov Furthermore, other compounds that exhibit similar biological activity profiles have been shown to act by blocking Wnt/β-catenin signaling, resulting in suppressed viability and invasion in cancer cells. nih.gov

| Pathway | Role in Cellular Processes | Modulation by Dragmacidin Family |

| NF-κB | Inflammation, cell survival, immunity | Inhibition of signaling nih.gov |

| MAPK | Cell proliferation, differentiation, apoptosis | Regulation of pathway activity researchgate.net |

| PI3K/Akt/mTOR | Cell growth, metabolism, survival, proliferation | Regulation, potential inhibition of mTOR researchgate.netnih.gov |

| HIF-1 | Adaptation to hypoxia, angiogenesis | Regulation of HIF-1 activity researchgate.net |

| Wnt/β-catenin | Development, cell fate, proliferation | Potential inhibition of signaling nih.gov |

Mechanistic Studies in Preclinical Models of Disease

The therapeutic potential of dragmacidin compounds is evaluated using various preclinical models that mimic human diseases, providing insight into their mechanisms of action in specific pathological contexts.

Oncology: In oncology research, three-dimensional (3D) spheroid cultures are considered more predictive of clinical efficacy than traditional two-dimensional (2D) cell cultures. nih.gov A mechanistic study using the related compound Dragmacidin D on triple-negative breast cancer (TNBC) spheroids revealed a highly specific activity. Dragmacidin D induced apoptosis in TNBC cells grown as 3D spheroids but showed no cytotoxicity against the same cells when cultured as 2D monolayers. nih.gov This highlights a mechanism that is dependent on the more complex, tissue-like architecture of the spheroid model. Furthermore, in these preclinical models, Dragmacidin D demonstrated a synergistic effect with paclitaxel, a standard chemotherapy agent for TNBC, significantly increasing apoptosis when used in combination. nih.gov

Infectious Disease: Dragmacidin D is known to possess antimicrobial and antiviral properties. nih.gov The evaluation of such activities relies on preclinical models of infection. These can range from in vitro cell-based assays, where cells are infected with specific pathogens, to more complex in vivo animal models that can better replicate the multifaceted host-pathogen interaction. nih.govnih.govnimml.org These models are essential for determining how the compound interferes with pathogen replication and host response.

Inflammation: The anti-inflammatory activity of dragmacidins is also well-documented. nih.gov Preclinical models of inflammation are used to study the mechanisms behind this effect. mdpi.com These can include models of acute inflammation, such as carrageenan-induced paw edema in rodents, or chronic inflammatory conditions like dextran (B179266) sulfate-induced colitis, which mimics inflammatory bowel disease. mdpi.comtranspharmation.compharmidex.com In these systems, researchers can assess the ability of this compound to reduce inflammatory cell infiltration and decrease the production of pro-inflammatory mediators. nih.gov

| Disease Model | Preclinical System | Key Mechanistic Findings for Dragmacidin D |

| Oncology (TNBC) | 3D Spheroid Culture | Induces apoptosis selectively in 3D models, not 2D nih.gov |

| 3D Spheroid Culture | Acts synergistically with Paclitaxel to enhance apoptosis nih.gov | |

| Infectious Disease | Cell-based and animal models | Known to possess antiviral and antimicrobial activity nih.gov |

| Inflammation | Cell-based and animal models | Known to possess anti-inflammatory activity nih.gov |

Structure-Mechanism Relationships and Pharmacophore Identification

The biological activity of this compound is intrinsically linked to its unique chemical structure, which is characterized by a bis-indole alkaloid framework. chem-station.comcaltech.edu Understanding the relationship between the structure and the mechanism of action is vital for designing more potent and selective derivatives.

The core bis(indole)pyrazine structure is a key feature of the dragmacidin family. caltech.edu Studies involving the synthesis of various analogs have shown that modifications to this scaffold can significantly alter biological activity and mechanism. For example, replacing the imidazole (B134444) ring in related bis-indole alkaloids with a 1,2,4-oxadiazole (B8745197) moiety led to compounds that increased apoptosis in pancreatic cancer cells. researchgate.net This demonstrates that specific substructures are critical determinants of the compound's interaction with its molecular targets.

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to exert a specific biological effect. dergipark.org.trslideshare.net For the dragmacidin family, pharmacophore models can help identify the key arrangements of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings within the bis-indole scaffold that are necessary for binding to targets such as protein kinases or other enzymes. mdpi.com While specific pharmacophore models for this compound are developed in specialized studies, the general approach allows researchers to screen virtual libraries for new compounds with diverse chemical structures that fit the model, potentially leading to the discovery of novel agents with similar or improved mechanisms of action. dergipark.org.tr

Advancements in Proteomic and Metabolomic Approaches for MoA Elucidation

Modern high-throughput techniques like proteomics are powerful tools for achieving a comprehensive understanding of a drug's mechanism of action. nih.gov Reverse-Phase Protein Array (RPPA) is an antibody-based proteomic technique that allows for the simultaneous quantification of hundreds of proteins and their modifications across many samples. ptglab.comwikipedia.org This approach is particularly well-suited for mapping signaling pathways and identifying molecular targets of drug candidates. nih.gov

A study on Dragmacidin D in TNBC spheroids utilized an RPPA with 450 different protein targets to investigate changes in cellular signaling upon treatment. nih.gov The proteomic screen revealed that Dragmacidin D had a profound and specific effect, causing a significant decrease in the expression of multiple histones and histone-regulating kinases. nih.govbohrium.com This unbiased, large-scale protein analysis provided critical mechanistic insight that would be difficult to obtain through traditional methods. Based on this distinctive proteomic signature, researchers were able to hypothesize that the primary mechanism of action for Dragmacidin D could be the inhibition of protein synthesis or the inhibition of ribonucleotide reductase. nih.gov This demonstrates how advanced proteomic approaches like RPPA can rapidly generate and refine hypotheses about a compound's molecular mechanism. mdpi.com

Biological Activities and Preclinical Therapeutic Potential of Dragmacidin B

Antineoplastic Activities in Cancer Cell Line Panels

Dragmacidin B has shown notable cytotoxic and growth-inhibitory effects against a variety of cancer cell lines, with some studies indicating a degree of selectivity, particularly in more complex, three-dimensional cancer models.

Cytotoxicity and Growth Inhibition Against Diverse Tumor Cell Lines

This compound has been evaluated for its cytotoxic effects across a panel of human and murine cancer cell lines. Early studies identified its potential, showing activity against P-388 murine leukemia cells. nih.govresearchgate.netencyclopedia.pubencyclopedia.pub Subsequent research expanded on these findings, demonstrating its efficacy against various human tumor cell lines.

For instance, this compound exhibited cytotoxic activity against human lung (A-549), colon (HCT-8), and breast (MDAMB) cancer cell lines, with IC50 values ranging from 1 to 10 μg/mL. nih.govresearchgate.netencyclopedia.pubencyclopedia.pub In another study, it showed an IC50 value of 15 μg/mL against P388 cells. researchgate.netencyclopedia.pubencyclopedia.pub More recent investigations have continued to confirm its broad-spectrum anti-cancer potential. Dragmacidin D, a related compound, showed cytotoxicity against the P388 murine leukemia cell line with an IC50 of 1.4 μg/mL and the A549 human lung adenocarcinoma cell line with an IC50 of 4.4 μg/mL after 72 hours of treatment. mdpi.com

Table 1: Cytotoxicity of this compound and Related Compounds Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|---|

| This compound | P-388 | Murine Leukemia | 15 µg/mL | researchgate.netencyclopedia.pubencyclopedia.pub |

| This compound | A-549 | Human Lung | 1-10 µg/mL | nih.govresearchgate.netencyclopedia.pubencyclopedia.pub |

| This compound | HCT-8 | Human Colon | 1-10 µg/mL | nih.govresearchgate.netencyclopedia.pubencyclopedia.pub |

| This compound | MDAMB | Human Breast | 1-10 µg/mL | nih.govresearchgate.netencyclopedia.pubencyclopedia.pub |

| Dragmacidin D | P-388 | Murine Leukemia | 1.4 µg/mL | mdpi.com |

| Dragmacidin D | A-549 | Human Lung Adenocarcinoma | 4.4 µg/mL | mdpi.com |

| Dragmacidin G | PANC-1 | Human Pancreatic Carcinoma | 18 ± 0.4 µM | semanticscholar.org |

| Dragmacidin G | MIA PaCa-2 | Human Pancreatic Carcinoma | 26 ± 1.4 µM | semanticscholar.org |

| Dragmacidin G | BxPC-3 | Human Pancreatic Adenocarcinoma | 14 ± 1.4 µM | semanticscholar.org |

| Dragmacidin G | ASPC-1 | Human Pancreatic Adenocarcinoma | 27 ± 0.8 µM | semanticscholar.org |

Specificity and Selectivity in Preclinical Cancer Models

Research has also explored the selectivity of dragmacidin compounds in more advanced preclinical models, such as three-dimensional (3D) tumor spheroids. These models more closely mimic the in vivo tumor microenvironment.

A significant finding is the activity of Dragmacidin D against triple-negative breast cancer (TNBC) spheroids. mdpi.commdpi.comnih.gov In a notable study, Dragmacidin D induced apoptosis in MDA-MB-231 and MDA-MB-468 TNBC spheroids within 24 hours of treatment. nih.govresearchgate.net The IC50 for cytotoxicity, based on caspase 3/7 cleavage in the spheroid assay, was 8 ± 1 µM in MDA-MB-231 cells and 16 ± 0.6 µM in MDA-MB-468 cells at 24 hours. nih.gov Intriguingly, it did not show cytotoxicity against the same cell lines when grown in traditional 2D monolayers, even after 72 hours of treatment, suggesting a selective effect on the more clinically relevant 3D structures. nih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms

This compound and its analogs have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi.

Antibacterial Activities Against Gram-Positive and Gram-Negative Bacteria

Dragmacidin D has shown inhibitory activity against both Gram-positive and Gram-negative bacteria. It inhibited the growth of Escherichia coli with a minimum inhibitory concentration (MIC) of 15.6 μg/mL and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 3.1 μg/mL. nih.gov Another related compound, Dragmacidin G, also displayed activity against S. aureus and MRSA, both with an MIC of 0.62 µg/mL (1 µM). semanticscholar.org

Table 2: Antibacterial Activity of Dragmacidin Analogs

| Compound | Bacteria | MIC Value | Source |

|---|---|---|---|

| Dragmacidin D | Escherichia coli | 15.6 µg/mL | nih.gov |

| Dragmacidin D | Staphylococcus aureus | 3.1 µg/mL | nih.gov |

| Dragmacidin G | Staphylococcus aureus | 0.62 µg/mL (1 µM) | semanticscholar.org |

| Dragmacidin G | MRSA | 0.62 µg/mL (1 µM) | semanticscholar.org |

Antifungal Activities Against Yeast and Filamentous Fungi

The antifungal potential of dragmacidin compounds has also been investigated. Dragmacidin D was found to inhibit the growth of the pathogenic yeasts Candida albicans and Cryptococcus neoformans. nih.gov The MIC values were reported to be 15.6 μg/mL for C. albicans and 3.9 μg/mL for C. neoformans. nih.govresearchgate.net

Table 3: Antifungal Activity of Dragmacidin D

| Compound | Fungi | MIC Value | Source |

|---|---|---|---|

| Dragmacidin D | Candida albicans | 15.6 µg/mL | nih.govresearchgate.net |

| Dragmacidin D | Cryptococcus neoformans | 3.9 µg/mL | nih.govresearchgate.net |

Antiviral Activities in In Vitro Viral Replication Assays

The antiviral properties of the dragmacidin family have been explored against a number of viruses. Dragmacidin D inhibited the in vitro replication of Feline Leukemia Virus (FeLV) with an IC50 of 6.25 μg/mL. nih.gov Additionally, Dragmacidin F has been noted for its general antiviral activity. vliz.be While the exact mechanisms are not fully elucidated, these findings suggest that dragmacidin compounds could be a source for the development of novel antiviral agents.

Antiparasitic Activities

This compound is part of the larger family of bis-indole alkaloids, many of which have been isolated from marine sponges and investigated for a range of bioactivities. While specific studies focusing solely on the antiparasitic properties of this compound are limited, research into related compounds and the broader class of dragmacidins provides insights into their potential in this area.

For instance, Dragmacidin G has demonstrated activity against the malaria parasite Plasmodium falciparum, showing a modest inhibition with an IC₅₀ of 6.4 μM against the drug-resistant DD2 strain. mdpi.com However, its cytotoxicity to a mouse fibroblast cell line was similar (IC₅₀ = 7.8 μM), indicating a lack of selectivity for the parasite. mdpi.com Another related compound, nortopsentin A, has also shown potent inhibition of P. falciparum growth at the trophozoite stage with submicromolar IC₅₀ values. asm.org The antiplasmodial activity of these related bis-indole alkaloids suggests that this compound could also possess similar properties, warranting further investigation.

Additionally, other marine-derived compounds have shown promise as antiparasitic agents. Purealidin B, a bromotyrosine derivative, has exhibited antiparasitic activity, although specific details on the targeted parasites and potency are not extensively described in the available literature. redalyc.orgscielo.org.co The exploration of marine natural products remains a promising avenue for the discovery of new antiparasitic drug leads. asm.orgnih.gov

Anti-inflammatory and Immunomodulatory Effects (e.g., Inhibition of Resiniferitoxin-induced Inflammation)

This compound and its analogs have demonstrated notable anti-inflammatory properties. A key finding is the potent in vivo inhibition of resiniferitoxin-induced inflammation in murine ear tissue by Dragmacidin D. mdpi.com This activity highlights the potential of the dragmacidin class of compounds to modulate inflammatory pathways.

The anti-inflammatory effects of extracts from sponges of the genus Dragmacidon have been observed in animal models. Oral administration of an extract from Dragmacidon reticulatum significantly inhibited the late phase of the formalin-induced paw edema test in mice, suggesting an anti-inflammatory effect. scielo.brnih.govresearchgate.net While this study used a crude extract, it points to the presence of bioactive compounds with anti-inflammatory potential within this sponge genus, which is a known source of dragmacidins. scielo.br

The mechanism of anti-inflammatory action for dragmacidins is thought to be linked to the inhibition of serine-threonine protein phosphatases and neural nitric oxide synthase. mdpi.com This enzymatic inhibition can interfere with key signaling cascades involved in the inflammatory response.

Other Noteworthy Biological Activities (e.g., Antifouling, Neuroprotection, Antidiabetic)

Antifouling Activities: Marine organisms, particularly sessile invertebrates like sponges, are a rich source of natural compounds that prevent the settlement of fouling organisms. researchgate.netznaturforsch.comnih.gov Extracts from the sponge genus Dragmacidon have been investigated for their antifouling properties. For example, extracts of Dragmacidon reticulata were included in screenings against marine bacteria, which are often the primary colonizers on submerged surfaces. znaturforsch.com The production of such secondary metabolites is a crucial defense mechanism for these organisms. researchgate.net While direct data on this compound is scarce, the ecological role of related compounds suggests a potential for antifouling applications. ijcmas.com

Neuroprotection: The potential for neuroprotective effects stems from the ability of some dragmacidin compounds to inhibit neural nitric oxide synthase. mdpi.comscielo.br Overproduction of nitric oxide is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's diseases. scielo.br By selectively inhibiting this enzyme, compounds like Dragmacidin D could offer a therapeutic avenue for these conditions. mdpi.comscielo.br The broader field of marine natural products is increasingly being explored for neuroprotective agents, with various algal and sponge-derived metabolites showing promise in preclinical models by targeting oxidative stress, neuroinflammation, and other pathological mechanisms. nih.govnih.gov

Antidiabetic Activities: The investigation of natural products for antidiabetic properties is an active area of research. nih.govnih.govmdpi.com While there is no direct evidence of this compound having antidiabetic effects, the general search for novel therapeutic agents from natural sources is ongoing. nih.govnih.gov Research into other marine and plant-derived compounds has identified various mechanisms of action, including the regulation of glucose metabolism and protection of pancreatic β-cells. mdpi.com

Evaluation of Activity in Relevant Cell-Based and In Vivo Animal Models (excluding human clinical data)

The biological activities of dragmacidins have been evaluated in a variety of preclinical models.

Cell-Based Assays: Cell-based assays are fundamental tools in the initial stages of drug discovery to determine the biological activity and cytotoxicity of compounds. bmglabtech.comyoutube.com this compound and its analogs have been tested in several cancer cell lines. For instance, Dragmacidin was shown to be cytotoxic against P-388 (murine leukemia), A-549 (human lung), HCT-8 (human colon), and MDAMB (human mammary) cancer cell lines. nih.gov Similarly, Dragmacidin D exhibited in vitro anticancer activity against P-388 and A-549 cells with IC₅₀ values of 1.4 and 4.4 μg/mL, respectively. nih.gov Dragmacidin G was tested against a panel of pancreatic cancer cell lines, showing IC₅₀ values ranging from 14 to 27 μM. mdpi.com These assays typically measure parameters like cell viability, proliferation, or apoptosis to quantify the effect of the compound. bmglabtech.com

In Vivo Animal Models: In vivo studies in animal models are crucial for understanding the physiological effects of a compound. recursion.comfrontiersin.org The anti-inflammatory activity of an extract from Dragmacidon reticulatum was demonstrated in a formalin-induced paw edema model in mice. scielo.br Oral administration of the extract at doses of 60 and 90 mg/kg significantly reduced the inflammatory response in the late phase of the test. scielo.br Another key in vivo finding is the potent inhibition of resiniferitoxin-induced inflammation in the murine ear by Dragmacidin D. mdpi.com These animal models provide essential information on the efficacy and potential therapeutic applications of the tested compounds before any consideration for human trials.

Interactive Data Table: Biological Activities of this compound and Related Compounds

| Compound/Extract | Activity | Model System | Key Findings | Reference |

| Dragmacidin G | Antiparasitic | Plasmodium falciparum (DD2 strain) | IC₅₀ = 6.4 μM | mdpi.com |

| Nortopsentin A | Antiparasitic | Plasmodium falciparum (3D7 & Dd2 strains) | Submicromolar IC₅₀ | asm.org |

| Dragmacidin D | Anti-inflammatory | Resiniferitoxin-induced mouse ear inflammation | Potent in vivo inhibition | mdpi.com |

| Dragmacidon reticulatum Extract | Anti-inflammatory | Formalin-induced mouse paw edema | Significant inhibition of late phase edema | scielo.br |

| Dragmacidin D | Neuroprotection | (Enzymatic assay) | Selective inhibitor of neural nitric oxide synthase | mdpi.comscielo.br |

| Dragmacidin | Cytotoxic | P-388, A-549, HCT-8, MDAMB cell lines | IC₅₀ = 15 μg/mL (P-388), 1-10 μg/mL (others) | nih.gov |

| Dragmacidin D | Cytotoxic | P-388, A-549 cell lines | IC₅₀ = 1.4 μg/mL (P-388), 4.4 μg/mL (A-549) | nih.gov |

| Dragmacidin G | Cytotoxic | Pancreatic cancer cell lines (PANC-1, MIA PaCa-2, BxPC-3, ASPC-1) | IC₅₀ = 14-27 μM | mdpi.com |

Structure Activity Relationship Sar Studies of Dragmacidin B Analogues

Identification of Essential Structural Motifs for Biological Activity

The dragmacidin family of natural products, including Dragmacidin B, are characterized as bis-indole alkaloids, where two indole (B1671886) moieties are linked by a piperazine (B1678402) core researchgate.net. This bis-indole structure is a significant class of natural compounds recognized for their anticancer properties, among other pharmacological activities researchgate.net. The core bis-indole scaffold and the piperazine linker are considered essential structural motifs for the biological activity observed in this class of compounds researchgate.netnih.gov. For instance, this compound (PubChem CID: 11520689) and Dragmacidin A (PubChem CID: 11520688) were isolated from the Hexadella marine sponge researchgate.net. The presence of a pyrazine (B50134) ring linking two indole rings, as seen in Dragmacidin G (PubChem CID: 11520694), is also noted as a key structural feature in some active analogues, particularly for antibacterial activity against Staphylococcus aureus mdpi.com.

Role of Halogenation in Modulating Biological Activity

Halogenation, particularly bromination, has been identified as a significant factor in modulating the biological activity of bis-indole alkaloids related to this compound. In studies of echinosulfonic acid-inspired bis-indole alkaloids, dibrominated α-methine bis(3′-indolyl) alkaloids (e.g., compounds 11, 12, 14, and 15) exhibited antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA) mdpi.com. Specifically, C-6 dibromination in bis-indole acetate (B1210297) 14 and C-5 dibromination in bis-indole acid 12 and acetate 15 were found to be active, with C-6 dibromination showing higher potency mdpi.com. In contrast, non-brominated analogues displayed no antibacterial activities, indicating a clear SAR where bromination is essential for antibacterial efficacy mdpi.com. The halogen-selective Suzuki cross-couplings have been crucial in synthesizing various halogenation patterns present in the dragmacidin series caltech.edu.

Effects of Linker Modifications and Heterocyclic Ring Variations

The central linker connecting the two indole moieties is a crucial determinant of activity within the dragmacidin family. Dragmacidins A-C, including this compound, feature a piperazine core, while more complex members like Dragmacidins D-F contain a pyrazinone ring nih.govnih.gov. Dragmacidin G (PubChem CID: 11520694) is notable for having a pyrazine ring linking the two indole rings and an N-(2-mercaptoethyl)-guanidine side chain, contributing to its broad-spectrum biological activity, including inhibition of MRSA and Mycobacterium tuberculosis mdpi.com. This suggests that variations in the heterocyclic linker, from piperazine to pyrazine or pyrazinone, and the presence of specific side chains, can significantly alter the biological profile of these compounds mdpi.comnih.gov.

Design and Synthesis of Focused Compound Libraries for SAR Elucidation

The design and synthesis of focused compound libraries are integral to elucidating SARs for this compound and its analogues. These libraries are collections of compounds systematically designed to interact with a specific protein target or a family of related targets nih.govrjpbr.com. By creating variations around a central scaffold, such as the bis-indole core of dragmacidins, researchers can densely cover the SAR within a narrow chemical property space frontiersin.org. This approach allows for the rapid identification of promising series and the optimization of properties like potency and selectivity nih.govnih.gov. For instance, synthetic efforts towards this compound and related bis(indole) alkaloids often involve halogen-selective cross-coupling reactions to build diverse structures caltech.edu.

Computational Approaches to SAR: Molecular Docking and QSAR Modeling

Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in SAR studies for this compound and its derivatives nih.govnih.gov.

Molecular Docking: This technique assesses the binding affinity of molecules to their target receptors based on mathematical algorithms nih.govnih.gov. It provides insights into the specific binding modes and interactions between the compound and its biological target at an atomic level nih.govresearchgate.net. For example, molecular modeling has been used to confirm the anticancer activity of certain bis-indole compounds researchgate.net.